(1-Chlorohexyl)benzene, also known as 1-phenylethyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 140.61 g/mol. It appears as a clear, colorless to light-yellow liquid. The compound is characterized by a benzene ring attached to a chloroethyl side chain, making it a member of the alkyl halide family. Its structure can be represented as follows:
The compound is used in various industrial applications and serves as an important intermediate in organic synthesis.
For example, the reaction of (1-chlorohexyl)benzene with sodium hydroxide can produce phenol and sodium chloride:
Several methods exist for synthesizing (1-chlorohexyl)benzene:
(1-Chlorohexyl)benzene finds applications in various fields:
Interaction studies involving (1-chlorohexyl)benzene focus on its reactivity with biological molecules and other chemicals. Research has shown that it can interact with proteins and nucleic acids, potentially leading to modifications that affect biological functions. Understanding these interactions is crucial for assessing both its utility in synthetic applications and its safety profile.
Several compounds share structural similarities with (1-chlorohexyl)benzene. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 1-Chloroethylbenzene | 126-48-1 | 0.88 | Lacks multiple chlorines; simpler structure affects properties. |
| 2-Chlorobenzyl chloride | 10025 | 0.85 | Similar chlorination pattern but different functional groups. |
| α-Methylbenzyl chloride | 672-65-1 | 0.91 | Contains a methyl group instead of chloroethyl; affects reactivity. |
| 2,4-Dichloro-1-(1-chloroethyl)benzene | 3342955 | 0.91 | A metabolite of DDT; used in studies of nucleophilic reactions. |
These comparisons illustrate how variations in substituents and their positions influence the chemical behavior and applications of these compounds.